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2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol

Cat. No.: B12080122
M. Wt: 219.66 g/mol
InChI Key: ZXZBILJFLSZMPX-UHFFFAOYSA-N
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Description

Overview of Biphenyl (B1667301) Scaffold Significance in Advanced Organic Synthesis and Materials Science

The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgbiosynce.com For decades, these compounds have been recognized as crucial backbones in a vast array of medicinally active compounds, marketed drugs, and naturally occurring products. rsc.org The versatility of the biphenyl structure makes it a cornerstone in advanced organic synthesis, where it serves as a precursor for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

In materials science, the biphenyl unit is integral to the development of advanced materials such as liquid crystal polymers (LCPs), which exhibit high strength, thermal resistance, and chemical stability. biosynce.com The rigid nature of the biphenyl structure contributes to the formation of the ordered molecular arrangements necessary for these properties. biosynce.com Furthermore, biphenyl derivatives are used to create fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals used in displays. rsc.org The utility of the basic biphenyl structure is expanded through the introduction of various functional groups, which allows for fine-tuning of the molecule's electronic and steric properties to suit specific applications. youtube.com

The synthesis of substituted biphenyls is a well-explored area of organic chemistry, with numerous established methods like the Suzuki-Miyaura and Negishi cross-coupling reactions enabling the efficient formation of the biaryl C-C bond. rsc.orgrsc.org This accessibility allows chemists to design and construct a diverse library of biphenyl-containing molecules for various scientific investigations.

Structural Features and Nomenclature of 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol

The name of the compound "this compound" is derived following the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The nomenclature for biphenyl compounds requires a specific numbering system to precisely locate the substituents on the two aromatic rings.

The core of the name, "[1,1'-biphenyl]", indicates two phenyl rings connected at the C1 and C1' positions. rsc.orgqmul.ac.uk One ring is numbered 1 through 6, while the second ring is numbered 1' through 6' to distinguish between them. youtube.comyoutube.com The numbering for each ring begins at the carbon atom that forms the bond to the other ring. youtube.com The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible locants (numbers) to the substituents. youtube.com

In the case of this compound, the substituents are:

-ol (hydroxyl group, -OH): Located at the C2 position of the first ring. As the principal functional group, it is cited as a suffix.

-Amino (amino group, -NH₂): Located at the C2' position of the second (primed) ring.

-chloro (chlorine atom, -Cl): Located at the C3' position of the second ring.

The structure is therefore a biphenyl with a hydroxyl group on one ring, and an amino and a chloro group on the other. Due to steric hindrance from the ortho-substituents, rotation around the single bond connecting the two phenyl rings can be restricted, which can lead to a form of stereoisomerism known as atropisomerism. numberanalytics.com

Chemical Identifiers and Properties

Identifier/PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₀ClNO
Molecular Weight219.67 g/mol
CAS NumberNot found in public databases

Research Context and Academic Importance of Substituted Biphenylols in Contemporary Chemistry

Substituted biphenylols (biphenyls containing a hydroxyl group) and related biaryl systems are considered "privileged scaffolds" in medicinal chemistry and are crucial structural motifs in natural products, ligands for catalysis, and materials chemistry. mdpi.com The combination of the biphenyl backbone with reactive functional groups like hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) makes compounds like this compound highly valuable as intermediates in organic synthesis.

The academic importance of such polysubstituted biphenyls lies in their potential as building blocks for constructing more complex and functionally diverse molecules. The amino group can be readily modified to form amides or participate in coupling reactions, while the hydroxyl group can be converted into ethers or esters. The chlorine atom also serves as a site for further functionalization, often through cross-coupling reactions. This multifunctionality allows for the systematic development of compound libraries for screening in drug discovery programs or for creating novel materials with tailored properties.

For instance, the synthesis of unsymmetrical biphenyls has been a key strategy in developing potent cytotoxic agents for cancer research, where the specific substitution pattern on the biphenyl skeleton is crucial for biological activity. nih.gov Biphenols, specifically, are important synthetic targets, though their synthesis can be challenging. mdpi.com The presence of multiple, distinct functional groups on a single biphenyl scaffold, as seen in this compound, provides chemists with a versatile platform for creating novel chemical entities with potential applications across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO B12080122 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-(2-amino-3-chlorophenyl)phenol

InChI

InChI=1S/C12H10ClNO/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)15/h1-7,15H,14H2

InChI Key

ZXZBILJFLSZMPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)N)O

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies for Biphenyl (B1667301) Scaffolds

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. ias.ac.innumberanalytics.com For 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol, the most logical and strategic disconnection is the carbon-carbon (C-C) bond forming the biphenyl core. This is the central and most common approach for biaryl synthesis. numberanalytics.comox.ac.uk

This primary disconnection breaks the target molecule into two functionalized benzene (B151609) rings. This leads to two potential sets of precursor synthons, which are idealized fragments representing the starting materials. The choice between these pathways depends on the availability of starting materials and the feasibility of the subsequent reactions.

Pathway A:

Synthon 1: A 2-aminophenol (B121084) derivative (nucleophile or organometallic precursor).

Synthon 2: A 1-bromo-3-chlorobenzene (B44181) or a related haloarene derivative (electrophile).

Pathway B:

Synthon 1: A 2-hydroxyaniline derivative (as in Pathway A, but potentially with different protecting groups).

Synthon 2: A 3-chlorophenylboronic acid or a similar organometallic reagent.

The presence of the amino (-NH2) and hydroxyl (-OH) groups on one of the rings necessitates careful consideration of protecting group strategies. These functional groups can interfere with the coupling reactions, for instance, by reacting with the catalyst or the coupling partners. Therefore, a more practical retrosynthetic plan involves the use of protected precursors. For example, the amino group might be masked as a nitro group (-NO2) and the hydroxyl group as an ether (e.g., methoxy (B1213986) group, -OCH3). The nitro group can then be reduced to an amine in a later synthetic step.

Cross-Coupling Approaches to the Biphenyl Core of this compound

The formation of the C-C bond between the two aryl rings is most effectively achieved through metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them the cornerstone of modern biphenyl synthesis. rsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for Biphenyl Derivatives

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl linkages. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of a molecule like this compound, a potential Suzuki coupling strategy would involve reacting a protected aminophenol derivative (as a halide or triflate) with a 3-chlorophenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving a high yield, especially with sterically hindered or electronically challenging substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2PPh3K2CO3Toluene/H2O8085-95 rsc.org
Pd(PPh3)4-Na2CO3DME/H2O90HighGeneral Protocol
PdCl2(dppf)dppfCs2CO3Dioxane10070-90General Protocol

The mechanism of the Suzuki coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org Iron-catalyzed Suzuki-Miyaura reactions have also been developed as a more sustainable alternative. rsc.org

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Ullmann, Stille)

While the Suzuki coupling is often preferred, other metal-catalyzed reactions provide alternative routes to the biphenyl core. nih.gov

Negishi Coupling: This reaction pairs an organozinc reagent with an aryl halide, catalyzed by nickel or palladium. rsc.org It is known for its high reactivity and functional group tolerance. A potential route could involve the coupling of a pre-formed arylzinc reagent of one ring with a halide of the other. Microwave irradiation has been shown to accelerate these reactions, providing good to excellent yields. rsc.org

Ullmann Coupling: A classic method, the Ullmann reaction involves the copper-mediated coupling of two aryl halides. nih.gov It often requires high temperatures, but modern advancements have led to more mild conditions. This method is particularly useful for the synthesis of tetra-ortho-substituted biphenyls where other methods might fail due to steric hindrance. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent (organostannane) and an aryl halide with a palladium catalyst. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback, limiting its widespread use.

Friedel-Crafts and Electrophilic Substitution Routes

Friedel-Crafts alkylation or acylation reactions are classic methods for forming C-C bonds with aromatic rings. However, their application in the synthesis of complex, unsymmetrical biphenyls like this compound is limited. ox.ac.uk These reactions often suffer from a lack of regioselectivity, especially on rings bearing multiple substituents with competing directing effects. The amino and hydroxyl groups are strongly activating and would likely lead to multiple side products. Furthermore, the Lewis acid catalysts used can be deactivated by the basic nitrogen atom of the amine. ox.ac.uk

Functional Group Interconversions and Derivatization Strategies during the Synthesis of this compound

Introduction and Manipulation of Amino Functionality

The amino group is often introduced late in the synthetic sequence to avoid complications during the C-C bond-forming step. A common and effective strategy is to carry a nitro group (-NO2) through the coupling reaction, which is then reduced to the desired amine in one of the final steps. The nitro group is strongly electron-withdrawing and generally well-tolerated in many cross-coupling reactions.

Alternatively, the amino group can be present during the coupling if it is adequately protected. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) chloroformate (Cbz).

A different synthetic approach involves starting from a more complex scaffold. For instance, a substituted 9-fluorenone (B1672902) can undergo ring-opening under basic conditions, followed by a Hofmann degradation to yield a 2-aminobiphenyl (B1664054) structure. google.com Another method involves a Gomberg-Bachmann reaction between a diazonium salt (derived from an aniline) and another aromatic ring. google.com For example, a diazonium salt from p-chloroaniline can react with aniline (B41778) to form a chloro-aminobiphenyl derivative. google.com

Table 2: Common Methods for Introduction of Amino Functionality

MethodPrecursorReagentsKey FeaturesReference
Nitro Group ReductionNitro-biphenylH2, Pd/C or SnCl2, HClHigh yield, common in final stepsGeneral
Hofmann DegradationBiphenyl-2-carboxamideNaOCl or NaOBrRearrangement of an amide google.com
Gomberg-BachmannDiazonium salt, areneNaOHRadical-based, often low yields google.com

Introduction and Manipulation of Hydroxyl Functionality

The hydroxyl group is a cornerstone of the target molecule's structure, and its introduction is a critical synthetic step. Traditional methods for forming the 2,2'-biphenol (B158249) scaffold, a core component of related structures, include the hydrolysis of dibenzofuran. wikipedia.org However, modern synthetic chemistry has gravitated towards more direct and efficient methods, primarily through C-H activation.

A significant advancement is the palladium-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation of [1,1'-biphenyl]-2-ols. rsc.orgresearchgate.net This methodology allows for the direct installation of a second hydroxyl group at the 2'-position of a biphenyl-2-ol precursor. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH). researchgate.net The existing hydroxyl group on one of the phenyl rings directs the C-H activation to the ortho position of the adjacent ring, leading to the regioselective formation of the 2,2'-biphenol structure. rsc.org This approach is notable for its efficiency and selectivity, often outcompeting the alternative intramolecular C-O bond formation that would yield dibenzofurans. researchgate.net The reaction demonstrates good functional group tolerance, making it a versatile tool for synthesizing diversely substituted 2,2'-biphenols. researchgate.net

Table 1: Conditions for Palladium-Catalyzed C-H Hydroxylation of [1,1'-biphenyl]-2-ols

Catalyst Oxidant Solvent Key Feature Reference
Pd(OAc)₂ tBuOOH Acetonitrile Hydroxyl-directed C(sp²)-H activation researchgate.net

Halogenation Strategies for the Chloro Substituent

The introduction of the chloro substituent onto the biphenyl backbone requires strategic halogenation. The industrial production of polychlorinated biphenyls (PCBs) historically involved the direct chlorination of biphenyl with anhydrous chlorine. researchgate.net This method, however, is non-selective and typically results in a complex mixture of congeners with varying numbers and positions of chlorine atoms, making it unsuitable for the precise synthesis of a single, targeted isomer like this compound. researchgate.netnih.gov

For laboratory-scale synthesis requiring high regioselectivity, more controlled methods are necessary. The position of chlorination is influenced by the directing effects of existing substituents on the aromatic rings. In the context of the target molecule, the presence of activating groups like amino and hydroxyl functionalities complicates direct electrophilic chlorination, which would likely lead to substitution at ortho and para positions relative to these groups.

Modern approaches often focus on directed C-H activation or employ specific chlorinating agents for greater control. For instance, metal-free methodologies, such as visible-light-mediated chlorination using reagents like N,N-dichloroacetamide, offer a pathway for the regioselective chlorination of certain aromatic systems. mdpi.com While not directly demonstrated on this specific biphenylol, the principle of using tailored reagents and conditions to control the site of halogenation is a key strategy. The synthesis of specific polychlorinated biphenyls has been achieved through coupling reactions of pre-halogenated precursors, such as the Suzuki coupling of chlorinated iodo- or bromobenzenes with benzene boronic acids, which circumvents the challenges of direct, selective chlorination of the final biphenyl scaffold. nih.gov

Mannich Reaction as a Synthetic Route to Aminomethylated Biphenylols Analogues

The Mannich reaction is a powerful three-component condensation that serves as a primary route to aminomethylated analogues of biphenylols. researchgate.net This reaction involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. researchgate.net Phenols and their derivatives, including biphenylols, are excellent substrates for the Mannich reaction because the hydrogen atoms at the ortho and para positions to the hydroxyl group are sufficiently acidic to participate. brunel.ac.uk

The reaction proceeds via the in-situ formation of an electrophilic iminium ion from the condensation of formaldehyde and the chosen amine. researchgate.net The electron-rich phenol (B47542) then attacks the iminium ion, typically at the ortho position, to yield the corresponding aminomethylated phenol, known as a Mannich base. researchgate.netresearchgate.net The choice of amine (primary or secondary) and the stoichiometry of the reactants allow for the synthesis of a wide variety of analogues. For example, using dimethylamine (B145610) leads to the introduction of a dimethylaminomethyl group, while using other secondary amines like piperidine (B6355638) or morpholine (B109124) introduces different cyclic amino functionalities. lookchem.com This versatility makes the Mannich reaction a valuable tool for creating libraries of aminomethylated biphenylol analogues for further study. lookchem.combrunel.ac.uk

Table 2: Examples of Phenolic Substrates in the Mannich Reaction

Phenolic Substrate Amine Product Type Reference
Phenol, m-Cresol Dimethylamine Tris-(dimethylaminomethyl)phenols brunel.ac.uk
4,4'-Bi-o-cresol Dimethylamine, Diethylamine, Piperidine Di-Mannich derivatives lookchem.com
Resorcinol, Eugenol Dimethylamine Mannich bases brunel.ac.uk
8-Hydroxyquinoline Secondary Amine Aminoalkylated products researchgate.net

Considerations for Stereoselective Synthesis of Chiral Biphenyl Derivatives

Due to hindered rotation around the C-C single bond connecting the two phenyl rings, this compound is an atropisomeric compound, existing as a pair of non-superimposable enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires stereoselective methods. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a dominant strategy for the atroposelective synthesis of axially chiral biaryls. acs.orgnih.gov

The key to achieving high enantioselectivity in these reactions is the use of a chiral phosphine (B1218219) ligand that coordinates to the palladium catalyst. beilstein-journals.orgacs.org This chiral ligand environment influences the geometry of the transition state during the key bond-forming steps (transmetalation and reductive elimination), favoring the formation of one enantiomer over the other. nih.gov A variety of chiral monophosphine and diphosphine ligands have been developed for this purpose. For instance, chiral-bridged biphenyl monophosphine ligands have shown excellent reactivity and enantioselectivity in the synthesis of biaryls with bulky substituents. beilstein-journals.org More recently, a repurposed sulfonated Buchwald-type ligand, sSPhos, has been used in its enantiopure form to achieve high levels of asymmetric induction in the synthesis of 2,2'-biphenols via Suzuki coupling. acs.orgnih.gov The success of these reactions depends on optimizing parameters such as the choice of ligand, palladium precursor, base, and solvent. beilstein-journals.org

Table 3: Asymmetric Suzuki-Miyaura Coupling for Axially Chiral Biaryls

Ligand Type Substrates Max. Yield Max. ee Reference
Chiral-bridged biphenyl monophosphine (L7) 2-Bromo-3-methyl-N-phenylbenzamide + 1-Naphthylboronic acid 99% 88% beilstein-journals.org
Enantiopure sulfonated SPhos (sSPhos) 2-Iodo-6-methoxyphenylboronic acid + 2-Bromo-m-cresol 96% 98% acs.orgnih.gov
Chiral monophosphine from SPhos/RuPhos Aryl bromides + Arylboronic acids High High acs.org

Emerging Green Chemistry Principles in the Synthesis of Biphenyl Compounds

The synthesis of biphenyl compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.com A major focus has been on improving the environmental profile of the widely used Suzuki-Miyaura coupling reaction. gctlc.org Key strategies include:

Sustainable Solvents: Replacing hazardous organic solvents with environmentally benign alternatives. Water has been successfully used as a reaction medium, often in combination with water-soluble catalysts and ligands. researchgate.netresearchgate.net Other green solvents like tert-amyl alcohol and those derived from biomass (e.g., 2-MeTHF, GVL) are also gaining traction. nih.govresearchgate.net

Catalyst Efficiency and Recycling: Developing highly active catalysts that can be used at very low loadings (ppm levels) significantly reduces cost and metal waste. inovatus.es The use of heterogeneous or supported catalysts, such as palladium nanoparticles on graphene oxide or fullerene supports, facilitates easy separation and recycling, further enhancing sustainability. researchgate.netrsc.org There is also a growing interest in replacing precious palladium with more abundant and less toxic metals like nickel or copper. mdpi.comnih.gov

These green approaches are not only environmentally beneficial but also lead to more efficient and cost-effective synthetic processes for biphenyl compounds and their derivatives. inovatus.es

Advanced Reaction Chemistry and Functionalization of 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl core of 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. libretexts.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the amino (-NH2) and hydroxyl (-OH) groups are potent activating groups and ortho-, para-directors, while the chloro (-Cl) group is a deactivating but also ortho-, para-directing substituent. libretexts.orglibretexts.org

In the case of this compound, the -OH group on one ring and the -NH2 and -Cl groups on the other will direct incoming electrophiles. The -OH and -NH2 groups, being strong activators, will predominantly control the positions of substitution. chemicalbook.com Electrophilic attack is therefore most likely to occur at the positions ortho and para to these activating groups. Steric hindrance may also play a role in favoring certain positions over others.

Conversely, nucleophilic aromatic substitution (NAS) on this biphenyl system is also conceivable, particularly on the chloro-substituted ring. nih.gov For NAS to occur, the aromatic ring typically requires activation by strongly electron-withdrawing groups, which are not present in the ground state of this molecule. nih.gov However, under forcing conditions or with very strong nucleophiles, substitution of the chlorine atom may be possible. The addition-elimination mechanism is the most common pathway for such reactions. mdpi.com

Reactions Involving the Amino Group of this compound

The primary amino group is a key site for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo amidation and acylation reactions. Acylation with acid chlorides or anhydrides, often in the presence of a base, converts the amino group into an amide linkage. youtube.com This transformation is useful for introducing a wide range of acyl groups, thereby modifying the molecule's properties. Friedel-Crafts acylation principles can also be applied, typically using a Lewis acid catalyst to generate a reactive acylium ion. nih.govkhanacademy.orgyoutube.com While amides are generally less reactive, certain methods allow for their use in acylation reactions. nih.gov The formation of amides from carboxylic acids can also be achieved using various coupling reagents. nih.govnih.govyoutube.com

Table 1: Illustrative Examples of Amidation/Acylation of this compound This table presents hypothetical data based on typical reaction outcomes for similar compounds, as specific experimental data for the target molecule is not readily available in the cited literature.

Acylating AgentBase/CatalystSolventProduct
Acetyl chloridePyridineDichloromethaneN-(3'-chloro-2'-hydroxy-[1,1'-biphenyl]-2-yl)acetamide
Benzoyl chlorideTriethylamineTetrahydrofuranN-(3'-chloro-2'-hydroxy-[1,1'-biphenyl]-2-yl)benzamide
Acetic anhydride (B1165640)Sodium acetate (B1210297)Acetic acidN-(3'-chloro-2'-hydroxy-[1,1'-biphenyl]-2-yl)acetamide

Formation of Schiff Bases and Related Imines

The primary amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. mdpi.comnih.gov This reaction is typically carried out in an alcohol solvent, sometimes with acid or base catalysis, and involves the elimination of a water molecule. mdpi.com The formation of the C=N double bond introduces a new point of structural diversity and is a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. researchgate.netaccessscience.com The reaction is often reversible and can be influenced by the nature of the substituents on both the amine and the carbonyl compound. researchgate.net

Table 2: Illustrative Examples of Schiff Base Formation with this compound This table presents hypothetical data based on typical reaction outcomes for similar compounds, as specific experimental data for the target molecule is not readily available in the cited literature.

Carbonyl CompoundCatalystSolventProduct
BenzaldehydeAcetic acid (cat.)Ethanol2-((E)-(3'-chloro-2'-hydroxy-[1,1'-biphenyl]-2-ylimino)methyl)phenol
SalicylaldehydeNoneMethanol2-(((3'-chloro-2'-hydroxy-[1,1'-biphenyl]-2-yl)imino)methyl)phenol
Acetonep-Toluenesulfonic acidToluene2'-((propan-2-ylidene)amino)-3'-chloro-[1,1'-biphenyl]-2-ol

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. accessscience.combyjus.com This reaction is typically performed at low temperatures using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comorganic-chemistry.org The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of halogens (Cl, Br, I), cyano, hydroxyl, and other functional groups, making it a versatile method for the further functionalization of the biphenyl ring. organic-chemistry.org

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group offers another avenue for the chemical modification of this compound, primarily through esterification and etherification reactions.

Esterification and Etherification Reactions

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. chemguide.co.uknih.gov Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is a reversible process. chemguide.co.uk The use of more reactive acylating agents like acid chlorides, often in the presence of a base like pyridine, provides a more direct and often irreversible route to the ester. nih.gov

Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods, most notably the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. organic-chemistry.org Other methods for ether synthesis are also available, including modern catalytic approaches. youtube.com

Table 3: Illustrative Examples of Esterification/Etherification of this compound This table presents hypothetical data based on typical reaction outcomes for similar compounds, as specific experimental data for the target molecule is not readily available in the cited literature.

ReagentConditionsProduct
Acetic anhydridePyridine, room temp.2'-(acetylamino)-3'-chloro-[1,1'-biphenyl]-2-yl acetate
Methyl iodideK2CO3, Acetone, reflux3'-chloro-2'-methoxy-[1,1'-biphenyl]-2-amine
Benzyl (B1604629) bromideNaH, THF, room temp.2'-(benzyloxy)-3'-chloro-[1,1'-biphenyl]-2-amine

Chelation and Metal Complexation Chemistry

The molecular architecture of this compound, featuring a hydroxyl (-OH) group and an amino (-NH2) group positioned on adjacent phenyl rings, provides potent bidentate chelation sites for a variety of metal ions. These functional groups can coordinate with a single metal center to form stable five- or six-membered chelate rings, a common motif in coordination chemistry. The nitrogen atom of the primary amine and the oxygen atom of the hydroxyl group act as Lewis bases, donating their lone pairs of electrons to a metal cation.

The study of complex formation with analogous compounds, such as β-amino-alcohols, reveals potential interactions with ions like lead(II) and cadmium(II). nih.gov In aqueous solutions, the alcoholic oxygen may participate in coordination, influencing the stability and structure of the resulting complexes. nih.gov The formation of metal complexes is not solely dependent on the ligand; factors such as pH, solvent, and the nature of the metal ion play crucial roles. For instance, palladium(II) is known to form stable complexes with N-donor ligands, often in acidic conditions. unideb.hu The simple palladium(II) aqua ion is prone to hydrolysis, a process that competes with complex formation. unideb.hu

Furthermore, the biphenyl backbone itself, particularly the carbon atom ortho to the amino group, can participate in coordination through cyclometalation. A notable example is the formation of a dimeric palladium(II) complex, Di-μ-chlorobis[2′-(amino-N)[1,1′-biphenyl]-2-yl-C]dipalladium(II), where the palladium coordinates to both the amino nitrogen and a carbon atom of the phenyl ring. sigmaaldrich.com This highlights the versatility of the 2'-aminobiphenyl scaffold in organometallic chemistry. The presence of the chloro and hydroxyl substituents on the this compound ligand would further modulate the electronic properties and steric environment of the resulting metal complexes.

Table 1: Potential Metal Complexation with this compound

Metal IonPotential Coordination ModeResulting Complex Type
Palladium(II)Bidentate (N, O-chelation)Neutral or cationic chelate
Palladium(II)Bidentate (N, C-cyclometalation)Cyclometalated complex (Palladacycle)
Copper(I)/(II)Bidentate (N, O-chelation)Chelate complex
Lead(II)Bidentate (N, O-chelation)Chelate complex, possibly with mixed hydroxyl species nih.gov
Cadmium(II)Bidentate (N, O-chelation)Chelate complex nih.gov
Rhodium(III)Bidentate (N, O-chelation)Organometallic chelate complex
Ruthenium(II)Bidentate (N, O-chelation)Organometallic chelate complex

Transformations of the Chloro Substituent on the Biphenyl Core

The chlorine atom on the biphenyl framework of this compound serves as a versatile handle for further molecular elaboration through various chemical transformations. Its presence allows for the strategic introduction of new functional groups and the construction of more complex molecular architectures.

The chloro substituent is a suitable electrophilic partner for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis. mdpi.com Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have enabled their efficient use. mdpi.commdpi.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org For this compound, this reaction would enable the introduction of a variety of vinyl groups at the 3'-position. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2, tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., triethylamine, potassium carbonate). wikipedia.orgnih.gov

The Sonogashira reaction facilitates the coupling of an aryl halide with a terminal alkyne, yielding an arylethyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally useful for creating rigid, linear extensions to molecular scaffolds. It traditionally employs a dual catalytic system of palladium and copper(I) salts, along with a base such as an amine. organic-chemistry.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov Applying this reaction to the target compound would allow for the installation of various alkyne moieties, significantly expanding its structural diversity. scirp.org

Table 2: Exemplary Cross-Coupling Reactions of this compound

ReactionCoupling PartnerTypical Catalyst SystemBasePotential Product
Heck ReactionStyrenePd(OAc)2, PPh3Et3N2'-Amino-3'-(2-phenylethenyl)-[1,1'-biphenyl]-2-ol
Heck Reactionn-Butyl acrylatePd/phosphine-imidazolium salt organic-chemistry.orgK2CO3Butyl (E)-3-(2'-amino-2-hydroxy-[1,1'-biphenyl]-3'-yl)acrylate
Sonogashira CouplingPhenylacetylenePd(PPh3)2Cl2, CuIEt3N2'-Amino-3'-(phenylethynyl)-[1,1'-biphenyl]-2-ol
Sonogashira Coupling1-Heptyne[DTBNpP]Pd(crotyl)Cl nih.govTMP2'-Amino-3'-(hept-1-yn-1-yl)-[1,1'-biphenyl]-2-ol

Direct nucleophilic aromatic substitution (SNAr) of the chloro group on this compound represents another pathway for functionalization. Aryl chlorides are typically resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. rsc.org

In the case of the title compound, the electronic influence of the amino and hydroxyl groups does not strongly activate the chloro substituent towards SNAr. Therefore, forcing conditions, such as high temperatures, high pressures, or the use of highly reactive nucleophiles and strong bases, may be necessary. Alternatively, transition-metal-catalyzed nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation) provide a milder and more general route for the displacement of the chloro group with a wide range of nucleophiles, including amines, alcohols, and thiols. These catalytic methods have largely superseded traditional SNAr reactions for unactivated aryl chlorides. For example, a direct conversion of aromatic amines to chloro compounds can be achieved using a CuCl2-NO complex. researchgate.net

Table 3: Potential Nucleophilic Substitution Products

NucleophileReaction TypePotential Product
Aniline (B41778)Buchwald-Hartwig AminationN3',2-Diphenyl-[1,1'-biphenyl]-2',3'-diamine
Methanol (as methoxide)Ullmann Condensation / Catalytic Etherification3'-Methoxy-[1,1'-biphenyl]-2,2'-diol
Ethanethiol (as ethanethiolate)Catalytic Thioetherification3'-(Ethylthio)-[1,1'-biphenyl]-2,2'-diol
ImidazoleBuchwald-Hartwig Amination3'-(1H-Imidazol-1-yl)-[1,1'-biphenyl]-2,2'-diol

Intramolecular Cyclization and Rearrangement Pathways of Biphenyl Derivatives

The strategic placement of amino and hydroxyl functional groups on the biphenyl scaffold of this compound makes it an excellent precursor for the synthesis of nitrogen- and oxygen-containing heterocyclic systems via intramolecular cyclization. Such reactions are pivotal for constructing core structures found in many natural products and pharmaceuticals.

One prominent pathway is the intramolecular C–O bond formation to yield substituted dibenzofurans. This can be achieved through reactions like the Ullmann condensation, typically requiring copper catalysis and heat, or more modern palladium-catalyzed etherification reactions. A domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization has been shown to produce 2,3-disubstituted benzo[b]furans from related starting materials. organic-chemistry.org

Similarly, intramolecular C–N bond formation can lead to the synthesis of carbazole (B46965) derivatives. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation, where the amino group displaces the chloro substituent on the adjacent ring in an intramolecular fashion.

Rearrangement reactions are also a possibility for aminobiphenyl derivatives. While specific rearrangements for the title compound are not extensively documented, related structures like N-aryl hydroxylamines can undergo rearrangement to produce 2-aminoanilines, indicating the potential for skeletal reorganization under specific chemical conditions. nih.gov

Table 4: Potential Intramolecular Cyclization Products

Reaction TypeFunctional Groups InvolvedCatalyst/ReagentResulting Heterocyclic System
Intramolecular Buchwald-Hartwig Amination-NH2, -ClPd catalyst, ligand, baseSubstituted Carbazole
Intramolecular Ullmann Condensation-OH, -ClCu catalyst, baseSubstituted Dibenzofuran
Pictet-Spengler type reaction (after functional group modification)Amine, activated C-HAcid catalystFused polycyclic aromatic amine
Intramolecular Heck Reaction (if an appropriate tether is introduced)-Cl, tethered alkenePd catalyst, baseFused ring system containing a new C-C bond

Theoretical and Computational Investigations of 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, specifically on the amino and hydroxyl groups, which are strong electron-donating substituents. The LUMO, conversely, is likely to be distributed over the chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom and the phenyl ring's ability to accept electron density.

The HOMO-LUMO gap is a key parameter in assessing the potential reactivity and biological activity of biphenyl (B1667301) derivatives. A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of polychlorinated biphenyls (PCBs), a smaller gap has been correlated with a higher potential for binding to receptors like the aryl hydrocarbon receptor (AhR), which can mediate toxic effects. frontiersin.org Based on studies of various PCB congeners, it is anticipated that the HOMO-LUMO gap for this compound would be in a range that suggests moderate to high reactivity. frontiersin.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

ParameterPredicted CharacteristicInfluencing Factors
HOMO Location Primarily on the aminophenol ring (amino and hydroxyl groups)Electron-donating nature of -NH2 and -OH groups
LUMO Location Distributed over the chlorophenyl ringElectron-withdrawing nature of the chlorine atom and the phenyl ring
HOMO-LUMO Gap Expected to be relatively smallCombination of electron-donating and electron-withdrawing substituents
Reactivity Moderate to highA smaller energy gap facilitates electronic transitions

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net

In this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, as well as the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating their potential to act as hydrogen bond donors and sites for nucleophilic interaction. nwpu.edu.cnresearchgate.net

The carbon atom attached to the chlorine (C3') is expected to have a partial positive charge due to the electronegativity of chlorine, making it a potential site for nucleophilic substitution reactions. walisongo.ac.id Similarly, the carbon atoms in the ortho and para positions to the amino and hydroxyl groups will have increased electron density due to resonance effects.

Table 2: Predicted Electrostatic Potential Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Oxygen and Nitrogen Atoms NegativeProne to electrophilic attack; Hydrogen bond acceptor sites
Chlorine Atom NegativeInfluences the electronic properties of the adjacent phenyl ring
Hydroxyl and Amino Hydrogens PositiveHydrogen bond donor sites; Prone to nucleophilic interaction
Carbon bonded to Chlorine Partial PositivePotential site for nucleophilic substitution
Aromatic Rings Delocalized π-electron densityCan participate in π-stacking interactions

Conformational Analysis and Molecular Dynamics Simulations of Biphenyl Scaffolds

The three-dimensional structure of biphenyls is characterized by the torsional or dihedral angle between the two phenyl rings. This angle is determined by a balance between steric hindrance from ortho substituents and electronic effects that favor planarity to maximize π-conjugation. nwpu.edu.cnlibretexts.org For this compound, the presence of substituents on both rings influences its preferred conformation.

The hydroxyl group at the 2-position and the amino group at the 2'-position are ortho to the inter-ring bond and will cause significant steric repulsion, forcing the rings to adopt a non-planar conformation. libretexts.orgnih.gov Computational studies on substituted biphenyls have shown that ortho substituents increase the energy barrier to rotation around the C-C single bond connecting the rings. ic.ac.uk

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the biphenyl scaffold in different environments, such as in solution. beilstein-journals.orgresearchgate.netnsf.gov An MD simulation of this compound would likely reveal fluctuations around a stable, non-planar equilibrium conformation. The presence of polar groups (-OH, -NH2, -Cl) suggests that solvent interactions will play a significant role in its conformational preferences.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes, UV-Vis absorption)

Computational methods can predict various spectroscopic properties, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide a predicted spectrum that can be compared with experimental data for structure verification. nih.gov For this compound, the predicted 1H and 13C NMR spectra would show distinct signals for the protons and carbons in the different chemical environments of the two substituted phenyl rings. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating (-OH, -NH2) and electron-withdrawing (-Cl) substituents.

IR Vibrational Modes: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. icm.edu.plresearchgate.net The calculated IR spectrum for this compound would be expected to show characteristic stretching frequencies for the O-H and N-H bonds (typically in the 3200-3500 cm⁻¹ region), C-N, C-O, and C-Cl bonds, as well as aromatic C-H and C=C stretching and bending vibrations. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.govresearchgate.net The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugation between the two rings, which is dependent on the dihedral angle. The presence of the amino and hydroxyl groups as auxochromes is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Features
¹H NMR Distinct aromatic signals for each ring, with shifts influenced by substituents. Resonances for -OH and -NH₂ protons.
¹³C NMR Unique signals for each carbon atom, with downfield shifts for carbons attached to electronegative atoms.
IR Characteristic bands for O-H, N-H, C-Cl, C-N, C-O stretches, and aromatic C-H and C=C vibrations.
UV-Vis Absorption maxima influenced by π-conjugation and the presence of auxochromic (-OH, -NH₂) and chromophoric (-Cl) groups.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several types of reactions could be studied computationally.

One area of interest is the potential for further electrophilic substitution on the electron-rich aminophenol ring. DFT calculations could model the reaction pathways for, for example, nitration or halogenation, to predict the most likely sites of substitution and the corresponding energy barriers.

Another important reaction is nucleophilic aromatic substitution, particularly the displacement of the chlorine atom. Theoretical studies on the dechlorination of PCBs have shown that the energy barrier for such reactions can be calculated using DFT. nih.gov For this compound, computational modeling could predict the feasibility of replacing the chlorine with other functional groups and elucidate the mechanism, which could proceed via a Meisenheimer complex or other intermediates. The synthesis of biphenyls, often through cross-coupling reactions like the Suzuki-Miyaura coupling, can also be modeled to understand the role of catalysts and the reaction mechanism. researchgate.net

Structure-Property Relationship Studies for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For this compound and its derivatives, computational methods can be used to generate a wide range of molecular descriptors.

These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological. By systematically modifying the structure of this compound in silico (e.g., by changing the substituents or their positions) and calculating these descriptors, it is possible to build predictive models. acs.org For instance, a QSAR model could be developed to predict the toxicity or receptor binding affinity of a series of related biphenylols based on their computed electronic and steric properties. These models can guide the synthesis of new derivatives with desired properties, such as enhanced biological activity or reduced toxicity.

Applications of 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol and Its Derivatives in Advanced Materials and Catalysis

Design and Synthesis of Biphenyl-Based Ligands for Asymmetric Catalysis

The synthesis of biphenyl (B1667301) derivatives is crucial for creating ligands used in organometallic complexes for catalysis. rsc.org The Suzuki-Miyaura cross-coupling reaction is a frequently utilized and effective method for synthesizing substituted biphenyls, including those with amino and fluoro groups, by reacting aryl halides with organoboron compounds in the presence of a palladium catalyst. nih.govevitachem.comresearchgate.net The resulting biphenyl frameworks, particularly those with axial chirality, are foundational to many widely used ligands in asymmetric synthesis. wikipedia.org

Chiral biphenyl derivatives are a cornerstone of asymmetric catalysis, where the goal is to selectively produce one of a pair of enantiomers. capes.gov.brwikipedia.org The unique stereochemical properties of these molecules arise from atropisomerism, a type of axial chirality resulting from restricted rotation around the single bond connecting the two aryl rings. wikipedia.org This structural feature is responsible for the high levels of enantioselectivity observed in reactions using ligands derived from these scaffolds. wikipedia.org

Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a related biaryl diphosphine, are famously effective in enantioselective transformations catalyzed by rhodium, ruthenium, and palladium complexes. wikipedia.org The development of axially chiral biaryl systems with ortho-hydroxy groups is highly desirable as they serve as immediate precursors to sophisticated metal ligands and organocatalysts. nih.gov The native hydroxyl group can act as an efficient directing group in C-H activation processes, simplifying the synthesis of these valuable chiral molecules. nih.gov Furthermore, bifunctional ligands, which possess both a metal-coordinating site and a separate basic functional group, can facilitate nucleophilic attacks in gold-catalyzed reactions, leading to highly enantioselective transformations. nih.gov

Derivatives of 2'-amino-[1,1'-biphenyl]-2-ol are particularly relevant in palladium-catalyzed reactions. The amino and hydroxyl groups can serve as directing groups, guiding the metal catalyst to activate specific C-H bonds for functionalization. nih.govresearchgate.net For instance, palladium-catalyzed asymmetric C-H olefination of 2-hydroxybiaryls provides a direct route to optically active, axially chiral products. nih.gov This method is advantageous as it uses the inherent hydroxyl group of the substrate, avoiding the need to pre-install a separate directing unit. nih.gov

Substituted biphenyl anilines are vital in synthesizing organometallic complexes. rsc.org N-substituted 2-aminobiphenyl (B1664054) derivatives can be used to form palladium methanesulfonate (B1217627) precatalysts, which are effective in C-C and C-N cross-coupling reactions. acs.org The synthesis of these precatalysts often involves reacting the aminobiphenyl with palladium acetate (B1210297). acs.org Fluorinated aminobiphenyl derivatives, created through Suzuki coupling with a palladium acetate catalyst and a phosphine (B1218219) ligand, are also significant intermediates. rsc.org

The following table details examples of palladium-catalyzed reactions involving biphenyl derivatives, highlighting the conditions and outcomes.

Reaction TypeBiphenyl SubstrateCatalyst/LigandKey ConditionsProduct TypeReference
Asymmetric C-H Olefination2-ArylnaphtholsPd(OAc)₂, N-protected amino acidsCu(OAc)₂, Cs₂CO₃, tert-amyl alcohol, 45 °COptically active 2-alkenylated-2'-hydroxy-biaryls nih.gov
Hydroxylation-CarboxylationBiphenylPalladium(II)Formic acid (carbonyl source)4'-hydroxy-4-biphenylcarboxylic acid nih.gov
Mono-arylation2-HydroxybiphenylsPalladiumHydroxy group direction2-hydroxy-ortho-terphenyls researchgate.net
Suzuki Coupling4-chloroaniline and fluorinated phenyl boronic acidPd(OAc)₂, SPhosToluene/water, refluxFluorinated aminobiphenyl derivatives rsc.org

Precursors for Functional Organic Materials

Biphenyl derivatives are foundational structural motifs for a wide range of functional organic materials due to their rigidity, chemical stability, and versatile electronic properties. rsc.org These compounds serve as essential building blocks for materials used in optoelectronic devices. rsc.orgnih.gov

The biphenyl unit is a common core for materials used in organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.org These derivatives can be engineered to have specific charge-transport properties. For example, by conjugating electron-transporting moieties (like triazoles) and hole-transporting moieties (the biphenyl core itself) within the same molecule, bipolar host materials can be created. nih.govresearchgate.net These hosts are critical for achieving charge balance in the emissive layer of an OLED, leading to high efficiency. nih.gov

A study on a bistriazole-biphenyl derivative demonstrated its effectiveness as a host for a blue phosphorescent emitter, achieving a maximum external quantum efficiency of 30.2%. researchgate.net Fluorinated biphenyls are also widely used to develop OLEDs and organic semiconductors due to their high stability and electron-poor nature. rsc.orgnih.gov Furthermore, metal complexes incorporating biphenyl ligands are used as triplet emitters in OLEDs. google.comgoogle.com

The table below summarizes the performance of an OLED device using a biphenyl-based host material.

Host MaterialEmitter (Dopant)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Reference
2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)Iridium(III)bis[4,6-di-fluorophenyl-pyridinato-N,C2]picolinate65.962.830.2 researchgate.net

Biphenyl derivatives are integral to the field of liquid crystals (LCs). rsc.org The rod-like shape of these molecules allows them to form mesophases, such as the nematic phase, which are essential for the operation of liquid crystal displays (LCDs). tandfonline.comjst.go.jp A classic example is 4-cyano-4′-pentylbiphenyl (5CB), a compound that exhibits a nematic phase at room temperature and is a key component in twisted nematic (TN) LCDs. jst.go.jp Modern LCDs typically use eutectic mixtures of multiple LC components to ensure stable operation over a wide temperature range. jst.go.jp

Recent research focuses on developing luminescent liquid crystals for advanced optoelectronic applications. tandfonline.com By creating push-pull type biphenyl derivatives with electron-donating groups (like alkylamino groups) and electron-accepting groups (like cyano groups), molecules can be synthesized that exhibit fluorescence in the visible light spectrum while maintaining a nematic phase. tandfonline.com Fluorinated biphenyls are also important in the formulation of liquid crystals for displays. rsc.orgnih.gov

Functional groups attached to the biphenyl linker, such as chloro, hydroxyl, or amino groups, can precisely tune the framework's properties. alfa-chemistry.com For instance, halogenated linkers can improve gas adsorption performance and increase the water stability and hydrophobicity of the framework. alfa-chemistry.com Linkers containing hydroxyl groups can enhance CO2 capture and create efficient proton-conducting frameworks. alfa-chemistry.com Similarly, phosphorous-based functional groups on linkers can lead to MOFs with high thermal stability and strong interactions with polar guests like CO2. alfa-chemistry.comresearchgate.net

Role as Building Blocks in Polymer Chemistry (e.g., Polyaryls)

The unique structure of 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol, featuring a biphenyl backbone with strategically placed reactive functional groups (an amino group, a hydroxyl group, and a chlorine atom), positions it as a valuable monomer for the synthesis of advanced polymers, particularly polyaryls. While direct polymerization studies of this specific molecule are not extensively documented in publicly available literature, its potential can be inferred from research on analogous amino, chloro, and hydroxyl-functionalized aromatic compounds.

The amino (-NH₂) and hydroxyl (-OH) groups are key functionalities that enable its incorporation into polymer chains through step-growth polymerization. These groups can react with various co-monomers to form stable linkages. For instance, the amino group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamide, polyimide, or polyurea linkages, respectively. The hydroxyl group can similarly react to form polyesters or polyethers. The presence of both an amino and a hydroxyl group on the same molecule opens up the possibility of creating complex polymer architectures such as poly(ester-amide)s or poly(ether-amide)s.

Derivatives of aminobiphenyls are utilized in creating polymers with unique properties. For example, polymerization of various aniline (B41778) derivatives can yield poly[N,N-(phenylamino)disulfides], which are polymers with a conjugated backbone consisting of nitrogen and sulfur atoms. nih.gov This highlights how the amino functionality on a phenyl ring is a gateway to novel polymer backbones. In the case of this compound, the amino group could be similarly targeted to create polymers with a biphenyl unit in the main chain, contributing to thermal stability and rigidity.

Furthermore, the chlorine atom on the biphenyl structure can be used for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds, potentially for polymer modification or in the synthesis of hyperbranched polymers. mdpi.com Research has demonstrated the use of polymer-supported catalysts for arylamination reactions, a field of chemistry central to synthesizing complex molecules from aryl halides. mdpi.com The chloro- and amino- groups on the target compound make it a candidate for such advanced polymer synthesis strategies.

The incorporation of the rigid biphenyl unit into a polymer backbone is expected to impart several desirable properties, as is characteristic of polyaryls. These properties often include high thermal stability, good mechanical strength, and chemical resistance. The specific substitutions on the biphenyl ring of this compound would further modify these properties. The polar amino and hydroxyl groups could enhance intermolecular forces, leading to higher glass transition temperatures and improved mechanical properties.

Below is a table summarizing the potential polymerization reactions involving this compound based on its functional groups.

Functional GroupCo-monomer TypeResulting LinkagePotential Polymer Class
Amino (-NH₂)Diacyl ChlorideAmidePolyamide
Amino (-NH₂)DiisocyanateUreaPolyurea
Hydroxyl (-OH)Diacyl ChlorideEsterPolyester
Hydroxyl (-OH)Dihalide (e.g., Alkyl)EtherPolyether
Chloro (-Cl)Diamine (via Cross-Coupling)AminePolyamine

Supramolecular Chemistry and Self-Assembly Processes Involving Biphenyl Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. The structure of this compound is rich with features that can drive self-assembly and the formation of ordered supramolecular structures. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors, while the aromatic rings can participate in π-π stacking interactions.

The key intermolecular interactions anticipated to direct the self-assembly of this compound and its derivatives are:

Hydrogen Bonding: The primary interaction will likely be strong hydrogen bonds involving the hydroxyl and amino groups. O-H···N, N-H···O, and O-H···O bonds can form chains, dimers, or more complex motifs that define the primary structure of the assembly.

π-π Stacking: The two phenyl rings of the biphenyl unit can stack with those of adjacent molecules, providing additional stabilization to the supramolecular structure. The electron density of the rings, influenced by the chloro, amino, and hydroxyl substituents, will modulate the geometry and strength of these interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen or nitrogen atoms of neighboring molecules (C-Cl···O or C-Cl···N). This provides another directional interaction that can be used to engineer crystal packing.

The combination of these directional, non-covalent interactions makes biphenyl derivatives like this compound excellent candidates for "crystal engineering," where the goal is to design and synthesize new solid-state materials with desired physical properties. rsc.org By systematically modifying the functional groups on the biphenyl scaffold, it is possible to tune the resulting supramolecular architecture and, consequently, the material's properties.

The table below outlines the potential supramolecular synthons that could be formed by this compound, which are reliable and predictable patterns of hydrogen bonds.

DonorAcceptorPotential Synthon Motif
-OH-NH₂ (Nitrogen)Chain or Dimer
-NH₂-OH (Oxygen)Chain or Dimer
-OH-OH (Oxygen)Catemer or Dimer
-NH₂-NH₂ (Nitrogen)Dimer
C-H (Aromatic)-Cl (Chlorine)Weak Hydrogen Bond
-Cl (Chlorine)O/N AtomHalogen Bond

The controlled self-assembly of such molecules is fundamental to developing new functional materials, including organic semiconductors, porous materials for storage and separation, and sensors.

Advanced Analytical Methodologies for Research and Characterization of 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Time-of-Flight (TOF) analyzers, measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula. For 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol (C₁₂H₁₀ClNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

Table 2: Theoretical Isotopic Masses for [M+H]⁺ Ion of C₁₂H₁₀ClNO

Ion Formula Isotope Composition Calculated Monoisotopic Mass (Da)
[C₁₂H₁₁³⁵ClNO]⁺ C=12.000000, H=1.007825, Cl=34 .968853, N=14.003074, O=15.994915 220.05237
[C₁₂H₁₁³⁷ClNO]⁺ C=12.000000, H=1.007825, Cl=36 .965903, N=14.003074, O=15.994915 222.04942

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M]⁺˙, or the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce product ions. unito.it The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecule's structure. unito.itresearchgate.net

For this compound, characteristic fragmentation pathways would be expected:

Loss of Small Molecules: Common losses from the protonated molecule [M+H]⁺ would include H₂O, CO, and HCl. The loss of (H₂O + CO) is a common fragmentation pathway for protonated aliphatic α-amino acids and can be anticipated here as well. unito.it

Cleavage of the Biphenyl (B1667301) Bond: Scission of the C-C bond between the two rings would lead to fragment ions corresponding to the substituted aniline (B41778) and substituted phenol (B47542) rings, providing clear evidence of the biphenyl core.

Ring Ruptures: At higher collision energies, fragmentation of the aromatic rings themselves can occur.

The specific fragments observed would help confirm the positions of the amino, chloro, and hydroxyl substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about its functional groups and skeletal structure. FT-IR and Raman spectroscopy are complementary techniques. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). Polar functional groups typically give strong IR absorptions. For this compound, the FT-IR spectrum would be expected to show characteristic bands. For instance, differences in the spectra of racemic and enantiopure samples can arise from variations in crystal symmetry and hydrogen bonding. thermofisher.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of a solid is often more complex and features sharper bands than that of the same compound in solution. nih.gov For substituted biphenyls, strong Raman peaks are typically observed for ring breathing and stretching modes. researchgate.netresearchgate.net The position of the C-Cl stretching mode can also be diagnostic.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Primary Technique
O-H (Phenol) Stretching 3500 - 3200 (broad) FT-IR
N-H (Amine) Symmetric & Asymmetric Stretching 3500 - 3300 FT-IR
N-H (Amine) Scissoring (Bending) 1650 - 1580 researchgate.net FT-IR
Aromatic C-H Stretching 3100 - 3000 FT-IR, Raman
Aromatic C=C Ring Stretching 1620 - 1450 FT-IR, Raman
C-O (Phenol) Stretching 1260 - 1180 FT-IR
C-N (Amine) Stretching 1340 - 1250 FT-IR
C-Cl Stretching ~800 - 600 researchgate.net Raman, FT-IR
Biphenyl Ring Ring Breathing/Stretching ~1280, 1000 researchgate.net Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (π) to higher energy anti-bonding orbitals (π). The biphenyl core itself exhibits characteristic π→π transitions. The specific wavelength of maximum absorbance (λmax) and the intensity of this absorption are highly sensitive to the nature and position of substituents on the aromatic rings.

The functional groups present in this compound—the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) groups—act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the biphenyl rings, altering the energy of the electronic transitions. This interaction typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted biphenyl molecule. The precise λmax is influenced by the combined electronic effects of these substituents and the solvent in which the spectrum is measured. Probing these electronic transitions provides a unique molecular fingerprint and insights into the electronic structure of the compound. nih.gov

Table 1: Expected Influence of Substituents on UV-Vis Absorption of the Biphenyl Core
Substituent GroupTypeExpected Effect on λmaxRationale
Amino (-NH2)AuxochromeBathochromic Shift (Red Shift)The lone pair of electrons on the nitrogen atom extends the conjugated system through resonance, lowering the energy gap for π→π* transitions.
Hydroxyl (-OH)AuxochromeBathochromic Shift (Red Shift)Similar to the amino group, the lone pairs on the oxygen atom participate in resonance with the aromatic rings, decreasing the transition energy.
Chloro (-Cl)AuxochromeSlight Bathochromic ShiftThe chloro group exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect. The resonance effect typically dominates, leading to a modest shift to longer wavelengths.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While no crystal structure has been reported specifically for this compound, analysis of structurally related compounds, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), provides a clear blueprint for the type of data that can be obtained. uky.edu

This technique yields highly accurate measurements of bond lengths, bond angles, and, most critically for biphenyls, the torsional or dihedral angle between the two phenyl rings. This angle dictates the molecule's conformation, which can range from planar (0°) to highly twisted (up to 90°). The conformation is a result of the balance between electronic effects (conjugation favors planarity) and steric hindrance from substituents, particularly those at the ortho positions. uky.edu For this compound, the substituents would significantly influence this dihedral angle.

Furthermore, X-ray crystallography reveals the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice. The amino and hydroxyl groups are capable of forming strong intermolecular hydrogen bonds, which would be expected to be a dominant force in the crystal packing of the title compound. uky.edu

Table 2: Representative Data from an X-ray Crystallographic Analysis (Based on PCB 77) uky.edu
ParameterType of Information ProvidedExample Data (for PCB 77)
Crystal SystemThe basic symmetry of the unit cell.Orthorhombic
Space GroupThe specific symmetry elements of the crystal.P2₁2₁2
Unit Cell DimensionsThe size of the repeating unit of the crystal (a, b, c).a = 11.1458 Å, b = 13.5539 Å, c = 3.7735 Å
Bond LengthsThe distance between the nuclei of two bonded atoms.C-C (inter-ring), C-C (intra-ring), C-Cl
Bond AnglesThe angle formed between three connected atoms.C-C-C, C-C-Cl
Torsional (Dihedral) AngleThe angle of twist between the two phenyl rings.Crucial for determining molecular planarity and steric hindrance.
Intermolecular InteractionsIdentifies forces like hydrogen bonds or van der Waals forces.Closest Cl–Cl interaction: 3.492 Å

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a target compound. For a molecule like this compound, a suite of advanced chromatographic techniques is required.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile or thermally sensitive compounds. For aromatic molecules like the title compound, stationary phases with unique selectivity are particularly effective. Biphenyl phases (USP L11) are an excellent choice as they offer multiple modes of interaction, including hydrophobic, π-π, and dipole-dipole interactions, which provide enhanced separation for aromatic and polar compounds compared to standard C18 columns. phenomenex.comrestek.com This is especially useful for separating closely related isomers or impurities. restek.comtripod.com

Modern HPLC systems are coupled with advanced detectors for comprehensive analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire a full UV-Vis spectrum for each peak as it elutes, aiding in peak identification and purity assessment. For unambiguous identification and structural confirmation, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard. Tandem mass spectrometry (MS/MS) can provide fragmentation data that confirms the molecular structure of the analyte and any co-eluting impurities. tripod.com

Table 3: Exemplar HPLC Method for Purity Analysis
ParameterCondition/SettingPurpose
ColumnKinetex® or Raptor™ Biphenyl (e.g., 100 x 2.1 mm, 2.6 µm) restek.comProvides unique selectivity for aromatic compounds via π-π interactions. phenomenex.com
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid)Separates compounds based on polarity; formic acid aids ionization for MS detection.
Flow Rate0.4 mL/minOptimized for separation efficiency and compatibility with MS.
DetectionDAD (200-400 nm) followed by ESI-MS/MSDAD provides spectral confirmation; MS/MS provides definitive mass and structural data. tripod.com
OutcomeRetention time, UV-Vis spectrum, parent mass, and fragment ionsAllows for quantification of purity and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. mdpi.com However, this compound, with its polar amino (-NH2) and hydroxyl (-OH) functional groups, is not sufficiently volatile for direct GC analysis. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. jfda-online.comyoutube.com

This process involves reacting the analyte with a derivatizing agent to replace the active hydrogen atoms on the amine and hydroxyl groups with nonpolar moieties. sigmaaldrich.com Common strategies include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). core.ac.ukresearchgate.net The resulting derivative can then be readily analyzed by GC-MS, which separates the derivatized compound from other volatile components before it enters the mass spectrometer for detection and identification based on its unique mass spectrum and fragmentation pattern. researchgate.net

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is needed in larger quantities (milligrams to grams) for further research, preparative chromatography is employed. This is a scaled-up version of analytical chromatography designed for isolation rather than just analysis.

A common and effective strategy involves a multi-step approach. nih.govnih.gov An initial, crude separation might be performed using a technique like High-Speed Countercurrent Chromatography (HSCCC) or Medium-Pressure Liquid Chromatography (MPLC). HSCCC is a liquid-liquid partitioning technique that avoids the use of a solid support matrix, which can lead to irreversible sample adsorption and loss, thus ensuring excellent sample recovery. nih.gov Following this initial clean-up, the partially purified fractions are subjected to a final polishing step using preparative HPLC (prep-HPLC). Prep-HPLC utilizes high-efficiency columns to achieve the high purity required for subsequent applications. nih.govnih.gov This combined approach is highly effective for isolating target compounds from complex mixtures. nih.gov

Table 4: General Workflow for Preparative Isolation
StepTechniqueObjectiveExpected Outcome
1Crude ExtractionExtraction of the compound from a reaction mixture.Crude extract containing the target compound and byproducts.
2Initial FractionationHSCCC or MPLCTo remove major impurities and enrich the target compound. nih.govnih.govFractions with 60-90% purity.
3Final PurificationPreparative HPLCTo separate the target compound from any remaining impurities. nih.govTarget compound with >98% purity.

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to modify an analyte's structure to improve its performance in a given analytical system. mdpi.commdpi.com The goals of derivatization can vary depending on the technique being used.

For GC-MS , as discussed previously, the primary goal is to increase the volatility and thermal stability of the analyte. jfda-online.com This is achieved by masking polar functional groups. Silylation and acylation are the most common approaches for derivatizing hydroxyl and amino groups. sigmaaldrich.comcore.ac.uk

For HPLC , derivatization is typically employed to enhance detection sensitivity. nih.govsci-hub.se This is especially useful for trace-level analysis. The strategies include:

Introducing a Chromophore: A derivatizing reagent that attaches a strongly UV-absorbing group to the analyte can significantly increase the signal in a UV-Vis detector. nih.gov

Introducing a Fluorophore: Attaching a fluorescent tag to the analyte allows for highly sensitive detection using a fluorescence detector (FLD), often achieving much lower detection limits than UV-Vis. sci-hub.se

Improving Ionization for MS: A reagent can be used to introduce a permanently charged group or a group that is very easily ionized (e.g., a quaternary amine), which dramatically enhances the signal in an electrospray ionization mass spectrometer (ESI-MS). nih.govnih.gov

These strategies allow for the tailored modification of this compound to overcome analytical challenges and achieve the required sensitivity and selectivity.

Table 5: Summary of Derivatization Strategies for Analysis
Analytical TechniqueObjectiveFunctional Group TargetedReagent ClassExample ReagentPrinciple of Enhancement
GC-MSIncrease Volatility/Stability-OH, -NH2Silylating AgentsMTBSTFA, BSTFA sigmaaldrich.comcore.ac.ukReplaces polar H with a nonpolar silyl (B83357) group. sigmaaldrich.com
GC-MSIncrease Volatility/Stability-OH, -NH2Acylating AgentsPentafluoropropionic anhydride (PFPA) jfda-online.comReplaces polar H with a nonpolar acyl group.
HPLC-UVEnhance Detectability-NH2, -OHUV-Absorbing TagsPentafluorobenzaldehyde researchgate.netIntroduces a strong chromophore.
HPLC-FLDEnhance Detectability-NH2, -OHFluorescent TagsDansyl ChlorideIntroduces a highly fluorescent group.
LC-MSEnhance Ionization-NH2, -OHCharge-Carrying TagsRhodamine derivatives nih.govIntroduces a group that is readily ionized in ESI source. nih.gov

Future Research Directions and Perspectives on 2 Amino 3 Chloro 1,1 Biphenyl 2 Ol

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol will likely focus on improving efficiency and sustainability. Current synthetic strategies for similar biphenyl (B1667301) compounds often rely on cross-coupling reactions, which can be expensive and generate significant waste. Future research could explore one-pot multicomponent tandem reactions, which are known for their ability to construct complex molecules efficiently by forming multiple bonds in a single operation. rsc.org

Another promising avenue is the development of more cost-effective and environmentally friendly procedures. This could involve optimizing existing methods, such as the Suzuki-Miyaura coupling, to use lower catalyst loadings, which has been successfully demonstrated for other functionalized biphenyls. researchgate.net Research into alternative synthetic pathways that minimize the use of hazardous reagents and solvents will also be crucial for the industrial-scale production of this compound. A streamlined process, as demonstrated for other complex amines, could significantly reduce manufacturing costs and complexity. researchgate.net

Table 1: Potential Sustainable Synthesis Strategies

StrategyDescriptionPotential Advantages
One-Pot Reactions Combining multiple reaction steps into a single procedure without isolating intermediates.Reduced solvent usage, shorter reaction times, and increased overall yield.
Low-Loading Catalysis Utilizing highly active catalysts at very low concentrations.Decreased cost, reduced metal contamination in the final product, and easier purification.
Green Solvents Employing environmentally benign solvents such as water or bio-derived solvents.Reduced environmental impact and improved process safety.

Exploration of Novel Catalytic Systems Based on this compound Derivatives

The structural motifs within this compound suggest its derivatives could serve as valuable ligands in catalysis. The presence of both a soft amine donor and a hard hydroxyl group could allow for the development of bifunctional catalysts. These catalysts could be particularly effective in asymmetric synthesis, where precise control over the stereochemical outcome is essential.

Future research could focus on synthesizing chiral derivatives of this compound to be used as ligands in metal-catalyzed reactions. For instance, axially chiral biaryl amino-alcohols have shown significant promise in enantioselective catalysis. nih.gov The development of organocatalysts derived from this biphenyl structure is another exciting possibility, potentially leading to new catalysts for reactions like aldol (B89426) and Mannich reactions. researchgate.netuni-pannon.hu The unique electronic and steric properties imparted by the chloro and amino substituents could lead to novel catalytic activities and selectivities. Research in this area would involve the synthesis of a library of derivatives and screening their catalytic performance in a range of important organic transformations.

Integration into Hybrid Organic-Inorganic Materials and Supramolecular Architectures

The ability of this compound to coordinate with metal ions through its amino and hydroxyl groups makes it a promising building block for hybrid organic-inorganic materials and supramolecular structures. The biphenyl backbone provides a rigid scaffold, while the functional groups offer sites for coordination and hydrogen bonding.

Future work could explore the self-assembly of this compound with various metal centers to create well-defined supramolecular architectures such as metallacycles and coordination polymers. mdpi.comnih.gov These structures could exhibit interesting photophysical properties, such as dual emission or aggregation-induced emission, which are highly sought after for applications in sensing and optoelectronics. nih.gov The formation of helical aggregates and the potential for circularly polarized luminescence are other areas of interest that could be explored, drawing inspiration from similar biphenyl-containing systems. nih.gov The introduction of the chloro-substituent could also be exploited to direct the assembly through halogen bonding, a powerful tool in crystal engineering.

Computational Design and Rational Synthesis of Derivatives with Tailored Properties

Computational chemistry and molecular modeling will be invaluable tools in guiding the future development of this compound derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives before they are synthesized in the lab.

This rational design approach can accelerate the discovery of compounds with specific, tailored properties. For example, computational screening could identify derivatives with optimized geometries for use as chiral ligands or with specific electronic properties for applications in materials science. Structure-activity relationship studies, guided by computational insights, can lead to the development of potent and selective enzyme inhibitors or other biologically active molecules. nih.gov This synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this class of compounds.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is essential for optimizing their synthesis and applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor. In situ monitoring using methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products during a chemical reaction. spectroscopyonline.combirmingham.ac.uk

Future research could employ these techniques to study the kinetics and mechanisms of the synthesis of this compound, as well as its performance in catalytic systems. Femtosecond acoustics is an emerging technique that could provide subatomic-level resolution for monitoring reactions at solid-liquid interfaces. nih.gov Furthermore, the development of fluorescent probes based on the this compound scaffold could enable the visualization of biological processes or the detection of specific analytes. cas.cn

Q & A

Q. What are the recommended methods for synthesizing 2'-Amino-3'-chloro-[1,1'-biphenyl]-2-ol?

Synthesis can be achieved via photostimulated intramolecular reactions or electrocatalytic C–N coupling. For example:

  • Photostimulated method : Irradiation of substituted 2′-chloro-[1,1′-biphenyl]-2-ol derivatives in polar solvents like DMSO under UV light promotes cyclization. Reaction progress should be monitored via TLC or HPLC .
  • Electrocatalytic coupling : Utilize hypervalent iodine intermediates to couple aryl amines with chlorinated biphenyl precursors. Optimize parameters such as electrode material (e.g., platinum), current density, and reaction time. Yields may vary (e.g., 35% for analogous compounds) .

Q. How can I characterize the purity and structure of this compound?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, the aromatic proton region (δ 7.0–8.2 ppm) and amine/chloro group coupling can validate regiochemistry .
  • X-ray crystallography : Use programs like SHELXL or OLEX2 for structure refinement. Ensure single-crystal diffraction data is collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • HPLC-MS : Employ reverse-phase chromatography with a C18 column and ESI-MS for purity assessment.

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol.
  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or decomposition. Avoid exposure to light due to potential photochemical reactivity .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound?

  • Disorder modeling : Use SHELXL’s PART and SUMP instructions to model disordered atoms (e.g., chloro or amino groups). Apply restraints to bond lengths and angles to maintain chemical合理性 .
  • Validation tools : Cross-check refinement results with OLEX2’s internal validation tools (e.g., ADDSYM for missed symmetry, TWINABS for twinned crystals) .
  • Data comparison : Compare experimental bond lengths/angles with DFT-optimized structures to identify outliers.

Q. What strategies are effective for analyzing hypervalent iodine intermediates in its synthesis?

  • In-situ spectroscopy : Use UV-vis or Raman spectroscopy to monitor iodine(III) intermediates during electrocatalytic reactions.
  • Cyclic voltammetry : Characterize redox behavior in acetonitrile or DMF with a Ag/AgCl reference electrode. Peaks near +1.2 V vs. SCE may indicate iodine(III) species formation .

Q. How can I optimize reaction yields in photostimulated intramolecular cyclization?

  • Parameter screening : Vary light intensity (250–400 nm), solvent polarity (e.g., DMSO vs. THF), and temperature (20–80°C).
  • Additives : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways. Data from Table 2 in analogous biphenyl systems suggests DMSO enhances yields due to stabilizing excited states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.